molecular formula C23H18BrN5O2S B2626102 N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 895640-24-1

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2626102
CAS No.: 895640-24-1
M. Wt: 508.39
InChI Key: TZYDUQIEEVAXHA-UHFFFAOYSA-N
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Description

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with benzyl, bromobenzenesulfonyl, and methyl substituents

Mechanism of Action

    Target of Action

    Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems due to their ability to form stable complexes . .

    Mode of Action

    The mode of action of triazole compounds generally involves binding to target enzymes or receptors, leading to changes in their function

    Biochemical Pathways

    Triazole compounds can affect various biochemical pathways depending on their specific targets

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazole compounds can vary widely and are influenced by their chemical structure

    Result of Action

    The molecular and cellular effects of triazole compounds depend on their specific targets and mode of action

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of triazole compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.

    Quinazoline Core Construction: The quinazoline core is synthesized from anthranilic acid derivatives through a series of condensation reactions.

    Substitution Reactions: The benzyl, bromobenzenesulfonyl, and methyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the bromobenzenesulfonyl group, in particular, enhances its potential as an antibacterial and antitubercular agent .

Properties

IUPAC Name

N-benzyl-3-(4-bromophenyl)sulfonyl-N-methyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-28(15-16-7-3-2-4-8-16)21-19-9-5-6-10-20(19)29-22(25-21)23(26-27-29)32(30,31)18-13-11-17(24)12-14-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYDUQIEEVAXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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